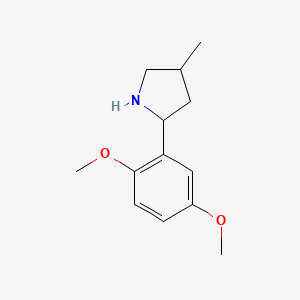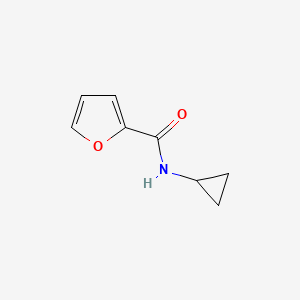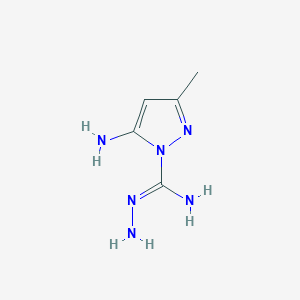
2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 4-methylpyrrolidine.
Condensation Reaction: The aldehyde group of 2,5-dimethoxybenzaldehyde reacts with the amine group of 4-methylpyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions: 2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing the aromatic ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors such as serotonin receptors, influencing neurotransmitter release and signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, pain, and neurotransmission, leading to its observed biological effects.
相似化合物的比较
2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine can be compared with similar compounds such as:
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Both compounds share the 2,5-dimethoxyphenyl group but differ in their core structures and biological activities.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): Similar in having the 2,5-dimethoxyphenyl group, but with different substituents and pharmacological profiles.
The uniqueness of this compound lies in its specific structural features and the resulting distinct chemical and biological properties.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
2-(2,5-dimethoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-9-6-12(14-8-9)11-7-10(15-2)4-5-13(11)16-3/h4-5,7,9,12,14H,6,8H2,1-3H3 |
InChI 键 |
CQOHQUKEEZSHMY-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC1)C2=C(C=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)


![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/no-structure.png)



![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)

